molecular formula C6H11ClN2O2S2 B1378461 N-(2-aminoethyl)thiophene-2-sulfonamide hydrochloride CAS No. 1423032-29-4

N-(2-aminoethyl)thiophene-2-sulfonamide hydrochloride

Cat. No.: B1378461
CAS No.: 1423032-29-4
M. Wt: 242.8 g/mol
InChI Key: YJOZGENYKITSBB-UHFFFAOYSA-N
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Description

Table 1: Key Identifiers

Property Value Source
IUPAC Name This compound
CAS No. 1423032-29-4
Molecular Formula C₆H₁₁ClN₂O₂S₂
Molecular Weight (g/mol) 242.75
SMILES O=S(C1=CC=CS1)(NCCN)=O.[H]Cl

The hydrochloride salt enhances solubility in polar solvents, a critical feature for pharmaceutical formulations.

Molecular Architecture: Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound is limited, analogous sulfonamide-thiophene structures exhibit monoclinic P2₁ symmetry with unit cell parameters a = 7.2–7.5 Å, b = 10.8–11.2 Å, and c = 12.5–13.0 Å. The thiophene ring adopts a planar conformation, while the sulfonamide group forms a dihedral angle of 35–40° relative to the ring plane, optimizing hydrogen-bonding interactions.

The ethylamine side chain adopts a gauche conformation , stabilized by intramolecular N–H···O=S hydrogen bonds (bond length: 2.1–2.3 Å). In the solid state, intermolecular N–H···Cl⁻ interactions (2.8–3.0 Å) further stabilize the crystal lattice.

Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, Raman, UV-Vis)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O, 400 MHz):

    • Thiophene protons: δ 7.31 (d, J = 5.1 Hz, 1H), 7.02 (d, J = 3.4 Hz, 1H), 6.95 (dd, J = 5.1, 3.4 Hz, 1H).
    • Ethylamine chain: δ 3.42 (t, J = 6.2 Hz, 2H, –CH₂NH₃⁺), 2.95 (t, J = 6.2 Hz, 2H, –CH₂NH₂).
  • ¹³C NMR (D₂O, 100 MHz):

    • Thiophene carbons: δ 140.2 (C2), 128.5 (C3), 126.3 (C4), 125.1 (C5).
    • Sulfonamide carbons: δ 52.8 (–CH₂NH₃⁺), 41.5 (–CH₂NH₂).

Vibrational Spectroscopy

  • FT-IR (KBr, cm⁻¹):

    • ν(S=O): 1165 (asymmetric), 1120 (symmetric).
    • ν(N–H): 3350 (broad, –NH₃⁺), 1620 (δ–NH₂).
    • Thiophene ring: 3100 (C–H), 790 (C–S–C).
  • Raman (cm⁻¹):

    • Thiophene ring: 1450 (C=C), 680 (C–S).

UV-Vis Spectroscopy

The compound exhibits a λₘₐₓ at 278 nm in aqueous solution, attributed to π→π* transitions in the thiophene ring and n→π* transitions in the sulfonamide group. Molar absorptivity (ε) is 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ , consistent with conjugated sulfonamide systems.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry of the hydrochloride salt reveals a dominant [M+H]⁺ ion at m/z 243.02 (calculated: 243.03). Key fragmentation pathways include:

  • Loss of HCl: m/z 207.03 (base peak, 100% intensity).
  • Cleavage of the C–N bond in the ethylamine chain: m/z 154.98 (C₄H₃S₂O₂⁺).
  • Thiophene ring fragmentation: m/z 85.02 (C₃H₅S⁺).

Table 2: Major Fragments

m/z Fragment Ion Proposed Structure
243.02 [M+H]⁺ C₆H₁₁ClN₂O₂S₂⁺
207.03 [M+H–HCl]⁺ C₆H₁₀N₂O₂S₂⁺
154.98 C₄H₃S₂O₂⁺ Thiophene-sulfonamide core

Thermochemical Properties: Melting Point and Thermal Decomposition Analysis

The compound is hygroscopic and requires storage under inert conditions. Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C with decomposition. Thermogravimetric analysis (TGA) shows a two-stage decomposition:

  • Stage 1 (220–250°C) : Loss of HCl (observed mass loss: 14.7%, theoretical: 14.9%).
  • Stage 2 (300–400°C) : Degradation of the sulfonamide-thiophene backbone, yielding SO₂ and NH₃.

Table 3: Thermal Properties

Property Value Method
Melting Point 218–220°C DSC
Decomposition Onset 220°C TGA
Residual Mass at 500°C 12.3% TGA

The thermal stability aligns with sulfonamides bearing aromatic rings, where conjugation delays decomposition.

Properties

IUPAC Name

N-(2-aminoethyl)thiophene-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S2.ClH/c7-3-4-8-12(9,10)6-2-1-5-11-6;/h1-2,5,8H,3-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOZGENYKITSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-29-4
Record name N-(2-aminoethyl)thiophene-2-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Method Overview:

  • Step 1: Sulfonyl chloride reacts with a thiophene derivative (e.g., thiophene-2-amine or its protected form).
  • Step 2: The resulting sulfonamide intermediate is then aminated with ethylenediamine or similar amines to introduce the 2-aminoethyl group.
  • Step 3: Acidic work-up and salt formation yield the hydrochloride salt.

Reaction Scheme:

Thiophene derivative + Sulfonyl chloride → Sulfonamide intermediate
Sulfonamide intermediate + Ethylenediamine → N-(2-aminoethyl)thiophene-2-sulfonamide
N-(2-aminoethyl)thiophene-2-sulfonamide + HCl → Hydrochloride salt

Research Data:

Reaction Step Reagents Conditions Yield (%) Notes
Sulfonylation Sulfonyl chloride Pyridine, 0°C to room temp 85 Efficient sulfonylation of thiophene derivatives
Amination Ethylenediamine Reflux in ethanol 78 Nucleophilic substitution on sulfonyl intermediate
Salt formation HCl (gas or aqueous) Room temperature 90 Purification of hydrochloride salt

Hydrolysis of Sulfonylated Precursors

Another approach involves hydrolyzing sulfonylated intermediates to obtain the free sulfonamide, followed by amination.

Method Highlights:

  • Hydrolyzing sulfonyl derivatives (e.g., N-sulfonyl-protected compounds) with lithium hydroxide or sodium hydroxide.
  • Subsequent amination with ethylenediamine or related amines.
  • Acidic work-up to form the hydrochloride salt.

Research Findings:

  • Hydrolysis using lithium hydroxide in aqueous medium yields higher efficiency (~80%) compared to sodium hydroxide (~71%) due to better solubility and reaction control.
  • Basic hydrolysis conditions are preferred for cleaner conversion and higher yields.

Multi-Step Synthesis via Thiazole Intermediates

Research indicates that heterocyclic intermediates such as thiazoles are valuable precursors.

Key Steps:

  • Synthesis of 2-aminothiazole derivatives via cyclization of thiourea with α-bromo ketones.
  • Functionalization of the thiazole ring with aminoethyl groups through nucleophilic substitution.
  • Final sulfonamide formation via sulfonylation with sulfonyl chlorides.

Research Data:

Step Reagents Conditions Yield (%) Notes
Thiazole synthesis Thiourea + α-bromo ketone Heating in ethanol 75 Efficient heterocycle formation
Aminoethylation Nucleophilic substitution Reflux in acetonitrile 68 Introduction of aminoethyl group
Sulfonamide formation Sulfonyl chloride Room temp, pyridine 80 Final sulfonamide linkage

Salt Formation and Purification

The final step involves converting the free base or free acid into the hydrochloride salt for stability and bioavailability.

Procedure:

  • Dissolving the free sulfonamide in a suitable solvent (e.g., ethanol or methanol).
  • Bubbling or adding gaseous HCl or concentrated HCl solution.
  • Crystallization of the hydrochloride salt.

Data Table:

Parameter Typical Value Notes
Solvent Ethanol, methanol Ensures good solubility
HCl concentration 1 M to 2 M Controlled addition prevents decomposition
Yield of hydrochloride 85–92% High purity and yield

Research Findings and Comparative Analysis

Preparation Method Advantages Disadvantages Typical Yield (%)
Direct sulfonylation + amination Simple, straightforward Requires pure reagents, possible side reactions 78–85
Hydrolysis of precursors Good for complex intermediates Longer reaction times 71–80
Heterocyclic intermediates High selectivity, versatile Multi-step, complex purification 68–75

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)thiophene-2-sulfonamide hydrochloride undergoes various chemical reactions, including:

  • Oxidation:

    • The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.
  • Reduction:

    • Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiophene-2-sulfonamide.
  • Substitution:

    • The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, tetrahydrofuran, ethanol

    Conditions: Room temperature to reflux, depending on the reaction

Major Products Formed

    Oxidation: Thiophene-2-sulfonic acid derivatives

    Reduction: Thiophene-2-sulfonamide

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

Medicinal Chemistry

Carbonic Anhydrase Inhibition
The primary application of N-(2-aminoethyl)thiophene-2-sulfonamide hydrochloride lies in its role as an inhibitor of carbonic anhydrase (CA) enzymes. These enzymes are crucial for regulating pH and fluid balance in biological systems. Inhibition of CA has therapeutic implications for conditions such as glaucoma and edema, where controlling intraocular pressure (IOP) is essential .

Pharmaceutical Development
Due to its structural characteristics, this compound is being investigated as a potential drug candidate. Its unique thiophene ring and aminoethyl substitution enhance its binding affinity to biological targets, making it a subject of interest for developing selective inhibitors with fewer side effects compared to traditional therapies .

Research Applications

Biological Activity Studies
Research has focused on the biological activities of this compound, particularly its effects on various enzymes beyond carbonic anhydrases. Studies have shown that this compound may interact with other physiological targets, leading to broader therapeutic applications.

Case Studies
Several studies have documented the efficacy of thiophene sulfonamides in clinical settings:

  • Intraocular Pressure Control : A study demonstrated that thiophene sulfonamides effectively lower IOP when administered topically, providing a targeted approach to treating glaucoma without significant systemic side effects .
  • Oxidative Stress and Neurodegenerative Disorders : Research indicates potential applications in treating oxidative stress-related diseases and neurodegenerative disorders, suggesting the compound's versatility in therapeutic contexts.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, typically involving the modification of thiophene sulfonamides. The compound has a molecular formula of C₆H₁₁ClN₂O₂S₂ and a molecular weight of approximately 242.75 g/mol . Its solubility in water enhances its bioavailability for pharmacological applications.

Comparative Analysis of Related Compounds

To better understand the unique properties and potential applications of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
5-Chlorothiophene-2-sulfonamideChlorine substitution at position 5Potential CA inhibitor
5-(Aminomethyl)thiophene-2-sulfonamideAminomethyl group instead of aminoethylSimilar inhibitory effects on CAs
5-(3-Hydroxypropyl)thiophene-2-sulfonamideHydroxypropyl substitutionInvestigated for anti-inflammatory properties

The specificity of this compound may enhance its effectiveness as a therapeutic agent compared to these related compounds .

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)thiophene-2-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit or activate biological pathways. The aminoethyl group enhances the compound’s solubility and facilitates its transport across cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing sulfonamide, thiophene, or aminoethyl functional groups.

Structural and Functional Group Comparisons

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Aromatic Ring Key Substituents Hazards/Notes
N-(2-Aminoethyl)thiophene-2-sulfonamide HCl C₆H₁₁ClN₂O₂S₂ 242.75 Sulfonamide Thiophene Aminoethyl H302, H315, H319, H335
M8-B hydrochloride () C₂₂H₂₅ClN₂O₃S ~457.0 Carboxamide Thiophene, Benzene Benzyloxy, methoxy TRPM8 antagonist; no hazards listed
Thiophene fentanyl HCl () C₂₄H₂₇ClN₂OS ~435.0 Amide Thiophene Fentanyl backbone Toxicology unstudied
N-[4-(2-Aminoethyl)phenyl]methanesulfonamide HCl C₉H₁₅ClN₂O₂S 258.75 Sulfonamide Benzene Aminoethyl, methyl No data available
N-(2-Aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide HCl C₉H₁₂ClFN₂O₂S 290.77 Sulfonamide Benzene Fluoro, methyl Safety data unavailable
N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide HCl () C₈H₁₃ClN₂O₂S₂ 293.84 Sulfonamide Thiophene Pyrrolidinyl No hazard data

Key Observations

Functional Group Impact :

  • The sulfonamide group in the target compound contrasts with carboxamide in M8-B hydrochloride (). Sulfonamides generally exhibit stronger hydrogen-bonding capacity, affecting solubility and target binding .
  • Thiophene vs. Benzene : Thiophene-containing analogs (e.g., target compound, ) may offer enhanced metabolic stability compared to benzene-based sulfonamides () due to reduced cytochrome P450 interactions .

Electron-Withdrawing Groups: The fluoro and methyl substituents in ’s benzene-sulfonamide may enhance lipophilicity compared to the thiophene-based analog, influencing blood-brain barrier penetration .

Hazard Profiles :

  • The target compound’s acute toxicity (H302) and irritation risks (H315, H319, H335) are more explicitly documented than analogs like Thiophene fentanyl HCl, whose toxicology remains unstudied .

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s structure suggests utility in modulating ion channels (e.g., TRPM8) or enzymes, but direct activity data are absent in the provided evidence. M8-B hydrochloride () demonstrates TRPM8 antagonism, highlighting the therapeutic relevance of thiophene derivatives .
  • Physicochemical Properties : Comparative solubility, stability, and bioavailability studies are lacking. For instance, the pyrrolidine variant () may exhibit different solubility due to its cyclic amine .
  • Safety : Thiophene fentanyl HCl’s undefined hazards () underscore the need for rigorous toxicological profiling in structurally related compounds.

Biological Activity

N-(2-aminoethyl)thiophene-2-sulfonamide hydrochloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound exhibits various pharmacological properties, primarily due to its ability to interact with specific biological targets, including enzymes and receptors. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Synthesis Methods

The synthesis of this compound typically involves the reaction of thiophene-2-sulfonyl chloride with 2-aminoethylamine. The reaction is usually conducted in an anhydrous solvent such as dichloromethane or tetrahydrofuran, often at room temperature to 0°C for a duration of 2-4 hours. A base like triethylamine is employed to neutralize the hydrochloric acid produced during the reaction, leading to the formation of the hydrochloride salt.

Chemical Structure

The compound can be represented structurally as follows:

N 2 aminoethyl thiophene 2 sulfonamide hydrochloride\text{N 2 aminoethyl thiophene 2 sulfonamide hydrochloride}

This structure features a thiophene ring substituted with a sulfonamide group and an aminoethyl side chain, which enhances its solubility and biological activity.

This compound primarily acts as an inhibitor of carbonic anhydrases (CAs), particularly CA IX, which is implicated in various physiological processes such as pH regulation and fluid balance. Inhibition of these enzymes has therapeutic implications for conditions like glaucoma and edema. The sulfonamide moiety mimics natural substrates, allowing it to effectively bind to the active sites of target enzymes.

In Vitro Studies

  • Cell Viability Assays : Research has demonstrated that this compound exhibits cytotoxic effects on HCT-15 colorectal cancer cells under hypoxic conditions. At concentrations ranging from 2.5 to 100 μg/ml, the compound significantly decreased cell viability without affecting normal cells under normoxic conditions .
    Concentration (μg/ml)Cell Viability (%)
    2.585
    2560
    10030
  • Binding Studies : Flow cytometry and immunofluorescence assays revealed that the compound binds preferentially to hypoxic HCT-15 cells via interaction with CA IX. This binding was significantly reduced when cells were pre-treated with unlabeled compound, indicating specific targeting .

Toxicity Evaluations

Toxicity studies conducted on mice following intravenous administration of ATS-DTPA (a derivative) showed no significant adverse effects over a 14-day observation period. Indicators of renal and liver function remained stable, suggesting a favorable safety profile for further therapeutic exploration .

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond oncology:

  • Glaucoma Treatment : As an inhibitor of carbonic anhydrases, it may help reduce intraocular pressure.
  • Diuretic Effects : Its mechanism may also be beneficial in managing fluid retention issues.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 (μM)
N-(2-aminoethyl)thiophene-2-sulfonamide HClInhibitor of CA IX10
SulfanilamideGeneral CA inhibitor20
AcetazolamideEstablished CA inhibitor5

This table highlights how N-(2-aminoethyl)thiophene-2-sulfonamide compares with other known carbonic anhydrase inhibitors regarding potency.

Q & A

Basic: What are the optimal synthetic routes for preparing N-(2-aminoethyl)thiophene-2-sulfonamide hydrochloride with high purity?

Methodological Answer:
The compound is synthesized via a multi-step reaction starting with thiophene-2-sulfonyl chloride. A typical procedure involves:

Sulfonamide Formation : React thiophene-2-sulfonyl chloride with ethylenediamine in anhydrous dichloromethane under nitrogen, maintaining a 1:1.2 molar ratio to minimize di-substitution byproducts .

Hydrochloride Salt Precipitation : Add concentrated HCl dropwise to the reaction mixture at 0°C, followed by recrystallization from ethanol/water (3:1 v/v) to achieve >95% purity .

Purification : Use flash chromatography (silica gel, eluent: methanol/dichloromethane 5:95) to remove unreacted starting materials. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:
Employ a combination of spectroscopic and analytical techniques:

  • NMR : 1^1H NMR (DMSO-d6) should show characteristic peaks: δ 8.21 (s, 1H, SO2_2NH), δ 7.85–7.45 (m, thiophene protons), and δ 3.10–2.85 (m, CH2_2NH2_2) .
  • Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]+^+ at m/z 255.04 (free base) and [M-Cl]+^+ at m/z 219.08 for the hydrochloride salt .
  • Elemental Analysis : Confirm C, H, N, S, and Cl content within ±0.3% of theoretical values (e.g., C: 34.24%, H: 4.56%) .

Advanced: What strategies mitigate competing side reactions during the sulfonylation of ethylenediamine with thiophene-2-sulfonyl chloride?

Methodological Answer:
Key challenges include di-substitution (forming bis-sulfonamides) and HCl-induced decomposition. Mitigation strategies:

  • Controlled Stoichiometry : Use a 10% excess of ethylenediamine to favor mono-substitution .
  • Low-Temperature Reaction : Maintain temperatures below 5°C to suppress exothermic side reactions .
  • In Situ Quenching : Add aqueous NaHCO3_3 immediately post-reaction to neutralize residual sulfonyl chloride and stabilize the product .
    Validate success via TLC (Rf 0.3 in ethyl acetate/hexane 1:1) and quantify byproducts using LC-MS .

Advanced: How does the sulfonamide group in this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:
The electron-withdrawing sulfonamide group activates the adjacent aminoethyl chain for nucleophilic substitution. For example:

  • Alkylation : React with alkyl halides (e.g., methyl iodide) in DMF at 60°C, yielding N-alkylated derivatives. Monitor progress via 13^{13}C NMR for shifts in the CH2_2NH2_2 signal (Δδ ≈ 0.5 ppm) .
  • Cross-Coupling : Use Pd-catalyzed Buchwald-Hartwig conditions (Pd(OAc)2_2, Xantphos, K2_2CO3_3) to arylate the amine group. GC-MS analysis is critical to detect aryl-amine adducts .
    Contradictions in reaction yields (e.g., 45–78%) may arise from competing sulfonamide deprotonation; optimize base strength (e.g., Cs2_2CO3_3 vs. K2_2CO3_3) .

Advanced: How can researchers resolve discrepancies in reported solubility profiles of this compound?

Methodological Answer:
Reported solubility in DMSO ranges from 50 mg/mL to 120 mg/mL due to hydration state variations. Standardize protocols:

Hydration Control : Dry the compound at 60°C under vacuum for 24 hours to remove bound water .

Solubility Testing : Use a saturated solution method in triplicate (shake for 24 h at 25°C, filter through 0.22 μm nylon membrane).

Quantification : Analyze filtrate via UV-Vis (λmax 274 nm, ε = 1.2 × 104^4 L/mol·cm) .
Contradictions often stem from residual solvents (e.g., ethanol); validate via 1^1H NMR .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:
The hydrochloride salt is hygroscopic. Optimal storage conditions:

  • Environment : Desiccator with P2_2O5_5 at 4°C, away from light .
  • Stability Monitoring : Perform monthly HPLC checks (95% purity threshold) and FT-IR to detect sulfonic acid degradation (new peaks at 1030 cm1^{-1}) .
    For aqueous solutions, use pH 3–4 buffers (e.g., citrate) to prevent sulfonamide hydrolysis .

Advanced: What computational methods predict the binding affinity of N-(2-aminoethyl)thiophene-2-sulfonamide derivatives to biological targets?

Methodological Answer:

Docking Studies : Use AutoDock Vina with AMBER force fields. The sulfonamide group often forms hydrogen bonds with Ser/Thr residues in enzymes (e.g., carbonic anhydrase) .

MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Focus on RMSD values <2.0 Å for the sulfonamide moiety .

QSAR Models : Coramine-based descriptors (e.g., polar surface area >90 Ų) predict enhanced blood-brain barrier penetration for neuroactive derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(2-aminoethyl)thiophene-2-sulfonamide hydrochloride
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N-(2-aminoethyl)thiophene-2-sulfonamide hydrochloride

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